molecular formula C12H22N2O3 B2831797 Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate CAS No. 105433-98-5

Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate

Cat. No. B2831797
Key on ui cas rn: 105433-98-5
M. Wt: 242.319
InChI Key: MLOSYSBYXDSKHT-UHFFFAOYSA-N
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Patent
US04757068

Procedure details

3-Aminoperhydro-2-azepinone (R. Pellegata, et al., Synthesis, 1978, 614-616) was alkylated with t-butyl iodoacetate as described in Example 1, Step B, to afford 1-t-butoxycarbonylmethyl-3-aminoperhydro-2-azepinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:9].I[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>>[C:15]([O:14][C:12]([CH2:11][N:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:2]([NH2:1])[C:3]1=[O:9])=[O:13])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(NCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CN1C(C(CCCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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